![molecular formula C27H28N6O B5542068 4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine
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Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions including condensation, cyclo condensation, and direct methods. For example, a four-component cyclo condensation method has been utilized for the synthesis of related piperazine derivatives, which could be analogous to the synthesis of the target compound (Rajkumar, Kamaraj, & Krishnasamy, 2014). This indicates a complex synthetic route involving careful selection of reactants and conditions.
Molecular Structure Analysis
The molecular and crystal structures of related compounds, like 4,6-dimethylisothiazolo derivatives, show crystallization in the monoclinic system and exhibit specific cell constants and geometry (Karczmarzyk & Malinka, 2004). This suggests that the target compound may also exhibit unique structural features conducive to in-depth crystallographic studies.
Scientific Research Applications
Cerebral Protective Agents
Research has identified novel arylpyrimidine derivatives with potential applications as cerebral protective agents. These compounds have shown anti-anoxic (AA) activity and anti-lipid peroxidation (ALP) activities, suggesting their utility in addressing cerebral conditions such as edema caused by arachidonate induction. The study discusses the structure-activity relationship of these compounds, highlighting the importance of the amino moiety position on the pyrimidine ring for their effectiveness (A. Kuno et al., 1992).
Radiochemical Labeling
Another study explored a new mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for radiochemical labeling, showing the versatility of pyrimidine and related compounds in creating complexes with potential applications in diagnostic imaging. This research underscores the ability to label bioactive molecules containing monodentate or bidentate donor sites, opening avenues for targeted imaging and therapy (S. Mundwiler et al., 2004).
Serotonin Antagonists
Further studies have synthesized derivatives of indoles with substitutions that affect serotonin receptors, providing a framework for developing novel therapeutic agents targeting central nervous system disorders. Such research indicates the therapeutic potential of pyrimidine derivatives in neuropsychopharmacology (K. Andersen et al., 1992).
Antioxidant and Antimicrobial Agents
Research on pyrazolopyridine derivatives has highlighted their antioxidant properties, with some compounds showing the ability to protect DNA from damage induced by bleomycin. This suggests the potential use of pyrimidine derivatives in developing agents to mitigate oxidative stress and related pathologies (M. Gouda, 2012).
Estrogen Receptor Binding
A study on pyrimidine-piperazine-chromene and -quinoline conjugates has evaluated their binding affinity to estrogen receptors, demonstrating potential applications in cancer research, particularly concerning hormone-dependent cancers (I. Parveen et al., 2017).
properties
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O/c1-19-20(2)33(18-28-19)26-17-25(29-21(3)30-26)31-13-15-32(16-14-31)27(34)24-11-9-23(10-12-24)22-7-5-4-6-8-22/h4-12,17-18H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGZIVAOPOBCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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